REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:21])[C:3]1[CH:20]=[CH:19][C:6]([CH:7]=[C:8]2[CH:13]3[C:14]([CH3:16])([CH3:15])[C:10]([CH3:17])([CH2:11][CH2:12]3)[C:9]2=[O:18])=[CH:5][CH:4]=1.[S:22]([O-:27])([O:25][CH3:26])(=[O:24])=[O:23]>C(OCC)(=O)C>[CH3:26][O:25][S:22]([O-:27])(=[O:24])=[O:23].[O:18]=[C:9]1[C:8](=[CH:7][C:6]2[CH:5]=[CH:4][C:3]([N+:2]([CH3:26])([CH3:1])[CH3:21])=[CH:20][CH:19]=2)[CH:13]2[C:14]([CH3:16])([CH3:15])[C:10]1([CH3:17])[CH2:11][CH2:12]2 |f:3.4|
|
Name
|
4-dimethylamino benzylidene camphor
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=C2C(C3(CCC2C3(C)C)C)=O)C=C1)C
|
Name
|
|
Quantity
|
334 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic precipitation
|
Type
|
TEMPERATURE
|
Details
|
is then heated for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
A pale yellow solid precipitates which
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
recrystallized in a benzene-acetonitrile mixture
|
Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)[O-].O=C1C2(CCC(C1=CC1=CC=C(C=C1)[N+](C)(C)C)C2(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 866 g | |
YIELD: CALCULATEDPERCENTYIELD | 140.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |